3-Methyl-4-(p-tolylamino)phenol
Description
Significance of Aminophenol Derivatives in Organic and Medicinal Chemistry Research
Aminophenol derivatives are crucial building blocks in the synthesis of a wide array of more complex molecules. Their utility is particularly pronounced in medicinal chemistry. For instance, the simple aminophenol, 4-aminophenol (B1666318), is the direct precursor to paracetamol (acetaminophen), a widely used analgesic and antipyretic. wikipedia.orgnih.gov The structure of aminophenol derivatives lends itself to the development of new pharmaceutical agents. Researchers have synthesized various analogues to explore their potential therapeutic effects, including analgesic, antipyretic, and anti-inflammatory properties. nih.govpharmacy180.comacs.org The exploration of these derivatives is driven by the desire to create safer and more effective drugs, as exemplified by the search for paracetamol analogues with reduced potential for liver toxicity. nih.gov
The reactivity of the amino and hydroxyl groups on the phenol (B47542) ring allows for a diverse range of chemical modifications, making them versatile starting materials. For example, they can be used to create Schiff bases, which have shown promising antibacterial and antifungal activities. mdpi.com Furthermore, aminophenol-based ligands are increasingly utilized in catalysis, playing a role in homogeneous catalysis and the development of redox-active catalysts. derpharmachemica.com
Contextualization of N-Arylaminophenols within Advanced Synthetic and Mechanistic Studies
Beyond their role as synthetic intermediates, N-arylaminophenols are subjects of advanced synthetic and mechanistic studies. The synthesis of these molecules can be challenging, often requiring the use of transition metal catalysts. nih.gov For example, methods like the Buchwald-Hartwig amination and Ullman-type reactions are employed to form the crucial carbon-nitrogen bond. nih.gov
The electronic properties of N-arylaminophenols, arising from the interplay between the electron-donating amino and hydroxyl groups and the aromatic rings, make them interesting subjects for mechanistic investigations. These studies can provide insights into reaction pathways and inform the design of new synthetic methodologies. For instance, the intramolecular aryne-ene reaction is a sophisticated method used to create complex benzofused carbo- and heterocycles, and understanding its mechanism is key to its broader application. nih.gov The study of such reactions contributes to the fundamental understanding of organic chemistry and expands the toolkit available to synthetic chemists.
Research Rationale and Scope Focused on 3-Methyl-4-(p-tolylamino)phenol and its Analogues
The specific focus on this compound and its analogues stems from a desire to understand how subtle changes in the molecular structure can influence the compound's properties and reactivity. The presence of a methyl group on the phenol ring and another on the p-tolyl group introduces specific electronic and steric effects that can be compared with other N-arylaminophenols.
Research into this particular compound and its relatives can help to elucidate structure-activity relationships, which are fundamental to designing molecules with desired properties, whether for medicinal applications, materials science, or catalysis. cymitquimica.com For example, understanding how the position of the methyl group affects the compound's biological activity or its performance as a ligand in a catalytic system can guide future research.
The synthesis of this compound itself can be achieved through methods such as the condensation of resorcinol (B1680541) and p-toluidine (B81030). The study of its properties and those of its analogues provides valuable data for the broader field of N-arylaminophenol chemistry.
Data on this compound and Related Compounds
To provide a clearer picture of the compounds discussed, the following tables summarize some of their key properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56278-99-0 | guidechem.comchemsrc.com |
| Molecular Formula | C14H15NO | chemsrc.com |
| Molecular Weight | 213.27 g/mol | chemsrc.com |
Table 2: Physicochemical Properties of a Related Analogue, 3-(p-Tolylamino)phenol
| Property | Value | Source |
| CAS Number | 61537-49-3 | chemsrc.com |
| Molecular Formula | C13H13NO | cymitquimica.comchemsrc.com |
| Molecular Weight | 199.248 g/mol | chemsrc.com |
| Boiling Point | 358.9±17.0 °C at 760 mmHg | chemsrc.com |
| Melting Point | 82 °C | chemicalbook.com |
| Density | 1.2±0.1 g/cm³ | chemsrc.com |
Structure
3D Structure
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-methyl-4-(4-methylanilino)phenol |
InChI |
InChI=1S/C14H15NO/c1-10-3-5-12(6-4-10)15-14-8-7-13(16)9-11(14)2/h3-9,15-16H,1-2H3 |
InChI Key |
WANRVIOLUZKKSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)O)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Methyl 4 P Tolylamino Phenol and Analogues
Oxidative Transformations and Radical Chemistry
Aromatic amines and aminophenols are known to undergo oxidative activation, leading to the formation of reactive intermediates that play a crucial role in their biological activity and further chemical reactions. nih.gov
Formation and Reactivity of Arylaminyl and Phenoxyl Radicals from Aminophenols
The oxidation of aminophenols can lead to the formation of phenoxyl radicals. These radicals can then disproportionate to form quinone imines. nih.govnih.gov Similarly, the oxidation of arylamines can generate arylaminyl radicals. nih.gov These radical species are highly reactive intermediates.
Reactions with Thiol-Containing Species and S-Conjugate Formation Mechanisms
Oxidatively activated arylamines and the resulting quinone imines readily react with thiol-containing species. nih.govnih.gov The reaction can proceed through different mechanisms, including Michael addition. nih.govnih.gov The formation of S-conjugates of aminophenols is a significant pathway. nih.govnih.gov These resulting thioethers can sometimes be more prone to autoxidation than the original parent compound. nih.govnih.gov Even after being incorporated into proteins through covalent bonds with sulfhydryl groups, these thioether derivatives can undergo further oxidation. nih.govnih.gov
Autoxidative Pathways of Activated Arylamines
Activated arylamines can undergo autoxidation, a process that contributes to their chemical reactivity. nih.govnih.gov The thioether derivatives formed from the reaction of quinone imines with thiols are also capable of autoxidation. nih.govnih.gov This property can lead to the cross-linking of proteins when the quinoid thioether adds to nearby nucleophilic residues. nih.govnih.gov
Aromatic Substitution Reactions
The electron-donating nature of the amino and hydroxyl groups significantly influences the regioselectivity of electrophilic aromatic substitution reactions on the phenol (B47542) ring of compounds like 3-[(4-Methylphenyl)amino]phenol. cymitquimica.com
Electrophilic Aromatic Substitution Patterns Directed by Amino and Hydroxyl Groups
The amino and hydroxyl groups are activating and direct incoming electrophiles to the ortho and para positions relative to themselves. This directing effect is a fundamental principle in aromatic chemistry and is crucial for predicting the outcome of substitution reactions involving aminophenols. cymitquimica.com
Diazotization of the Primary Amine and Subsequent Transformations
While 3-Methyl-4-(p-tolylamino)phenol contains a secondary amine, related primary arylamines can undergo diazotization. This reaction involves treating the primary amine with a source of nitrous acid to form a diazonium salt. These salts are versatile intermediates that can be converted into a wide variety of functional groups through subsequent reactions.
Nucleophilic Aromatic Substitution Mechanisms in Activated Aryl Halides
The synthesis of diarylamines, such as this compound, can be achieved through nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is fundamental for forming carbon-nitrogen bonds on aromatic rings. Unlike typical SN2 reactions that are hindered by the benzene (B151609) ring, and SN1 reactions which would require the formation of a highly unstable aryl cation, the SNAr mechanism proceeds via an addition-elimination pathway. chemistrysteps.comwikipedia.org This mechanism is particularly effective when the aryl halide is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (NO₂), positioned ortho or para to the leaving group (e.g., a halide). chemistrysteps.comlibretexts.orglumenlearning.com
The SNAr mechanism involves two main steps:
Addition: The nucleophile, in this case, an amine like p-toluidine (B81030), attacks the carbon atom bearing the leaving group on the activated aryl halide. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily broken, and the attacked carbon changes from sp² to sp³ hybridization. libretexts.orglumenlearning.com The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the ortho/para EWGs, which provides significant stabilization. wikipedia.orglumenlearning.com
Elimination: The leaving group (halide) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. chemistrysteps.comlibretexts.org
For the synthesis of a compound like this compound, a plausible SNAr approach would involve reacting an activated 4-halotoluene derivative (with EWGs) with 4-amino-2-methylphenol. The amino group of the aminophenol would act as the nucleophile.
Historically, the Ullmann condensation has been a key method for forming aryl-nitrogen bonds. This copper-promoted reaction involves coupling an aryl halide with an amine, alcohol, or thiol. wikipedia.orgsynarchive.com The Goldberg reaction, a specific variant of the Ullmann condensation, is used for synthesizing diarylamines by reacting an aniline (B41778) with an aryl halide, often catalyzed by copper(I) iodide. wikipedia.org These reactions typically require high temperatures and polar solvents. wikipedia.org
More modern methods, such as the Buchwald-Hartwig amination, offer a more versatile and milder alternative. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction can form C-N bonds between a wide array of aryl halides or triflates and amines, often under less harsh conditions than the Ullmann reaction. wikipedia.orgwikipedia.orgacsgcipr.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to give the arylamine product. wikipedia.org
Coordination Chemistry and Metal-Ligand Interactions
The phenolic hydroxyl and secondary amine groups in this compound and its analogues make them effective ligands for coordinating with metal ions. This interaction can lead to a range of interesting chemical phenomena, from facilitating catalytic reactions to forming complex supramolecular structures.
The phenolic group is a key player in metal-catalyzed oxidation reactions, which often proceed via a Hydrogen Atom Transfer (HAT) mechanism. wikipedia.org In copper-based systems, this process is particularly relevant to the function of enzymes like galactose oxidase. nih.govnih.govacs.org The reaction involves the abstraction of the hydrogen atom (a proton and an electron) from the phenolic -OH group. nih.gov
The efficiency of HAT from a phenol by a metal complex, such as a Cu(II)-phenoxyl radical complex, is significantly enhanced when the substrate's hydroxyl group coordinates with the metal center of the complex. nih.gov This interaction activates the substrate, facilitating the abstraction process. nih.gov
Table 1: Mechanistic Pathways for Phenol Oxidation
| Pathway | Description | Key Intermediates |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | A concerted transfer of a proton and an electron from the phenol O-H bond to an oxidant. | Phenoxyl radical |
| Proton-Coupled Electron Transfer (PCET) | A stepwise process involving either Electron Transfer followed by Proton Transfer (ET-PT) or Proton Transfer followed by Electron Transfer (PT-ET). | Phenoxyl radical, protonated/deprotonated species |
Coordination-Induced O-H Bond Weakening Phenomena in Metal-Phenol Complexes
When a phenol coordinates to a metal ion, the properties of the phenolic O-H bond are significantly altered. This phenomenon, known as coordination-induced bond weakening or "soft homolysis," is a crucial aspect of proton-coupled electron transfer (PCET) chemistry. rsc.orgrsc.org The coordination of the phenolic oxygen to a Lewis acidic metal center polarizes the O-H bond, which weakens it and lowers its bond dissociation free energy (BDFE). rsc.orgrsc.orgnih.gov
This bond weakening has two important consequences:
Facilitated Homolysis: The O-H bond becomes more susceptible to homolytic cleavage (breaking to form two radicals). rsc.orgrsc.org
Research on a manganese(I)-phenol complex demonstrated these effects clearly. Upon coordination to the Mn(I) center, the experimental O-H BDFE was estimated to be significantly lower than that of a free phenol. rsc.orgrsc.orgnih.gov This weakening was confirmed by the complex's reactivity, as it decomposed via a pathway consistent with homolytic O-H bond cleavage. rsc.orgrsc.org This principle of activating an X-H bond (where X = O, N, etc.) through coordination is a powerful strategy in catalysis and energy research. rsc.orgnih.govuchicago.edu
Table 2: Effect of Metal Coordination on Phenol Properties
| Property | Free Phenol | Coordinated Phenol |
|---|---|---|
| O-H Bond Strength (BDFE) | High | Lowered rsc.orgrsc.org |
| Acidity (pKₐ) | Higher (less acidic) | Lower (more acidic) nih.gov |
| Reactivity | Less reactive towards HAT | More reactive towards HAT rsc.orgrsc.org |
Formation of Metal-Phenolic Complexes and Networks
Phenolic compounds, including aminophenols, are excellent ligands for forming coordination complexes and extended networks with a wide variety of metal ions. derpharmachemica.comiosrjournals.orgst-andrews.ac.uknih.gov These structures, known as metal-phenolic networks (MPNs), are formed through the self-assembly of metal ions and phenolic ligands via coordination bonds. nih.govrsc.org The catechol and galloyl groups found in many natural polyphenols are particularly effective chelating sites. nih.gov
The formation of MPNs is a versatile and often simple process, leading to materials with diverse applications. nih.govnih.gov These networks can be fabricated as nanoparticles, thin films, coatings, capsules, or hydrogels. nih.govresearchgate.net The properties of the resulting MPN, such as its structure, thickness, and stability, can be tuned by changing the metal ion (e.g., Fe³⁺, Cu²⁺, Zr⁴⁺), the phenolic ligand, the pH, and the solvent. researchgate.netscispace.com
Aminophenol-based ligands can form stable complexes with numerous transition metals, including iron, copper, nickel, and cobalt. derpharmachemica.comiosrjournals.orgrsc.orgnih.gov The resulting complexes can exhibit interesting electronic and magnetic properties. For example, iron(III) complexes with aminophenolate ligands have been synthesized as models for catechol dioxygenase enzymes, showing metal-centered reduction and ligand-centered oxidation. nih.gov The ability to form these diverse and functional materials highlights the rich coordination chemistry of phenolic compounds. rsc.org
Research Applications and Functionalization Strategies of 3 Methyl 4 P Tolylamino Phenol and Derivatives
Role as Intermediates in Organic Synthesis Research
In the realm of organic synthesis, 3-Methyl-4-(p-tolylamino)phenol serves as a crucial building block for the construction of a variety of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for sequential or selective reactions to build intricate molecular architectures. This has been particularly exploited in the synthesis of pharmaceutical scaffolds, dye systems, and various heterocyclic compounds.
Precursors for Complex Pharmaceutical Scaffolds (e.g., Phentolamine)
One of the most notable applications of a related isomer, 3-(p-Tolylamino)phenol, is its role as a key intermediate in the synthesis of Phentolamine. chemicalbook.comcymitquimica.compharmaffiliates.com Phentolamine is a non-selective alpha-adrenergic antagonist used in the management of hypertensive emergencies and for the diagnosis and treatment of pheochromocytoma. nih.gov The synthesis of Phentolamine typically involves the alkylation of 3-(p-tolylamino)phenol with 2-chloromethylimidazoline. chemicalbook.com A similar synthetic strategy can be envisioned for derivatives of this compound, highlighting its potential in generating a library of pharmacologically active compounds. The general synthetic route underscores the importance of this aminophenol derivative as a foundational element in constructing complex drug molecules. google.com
Table 1: Key Intermediates in Phentolamine Synthesis
| Precursor | Reagent | Product | Reference |
|---|---|---|---|
| 3-(p-Tolylamino)phenol | 2-Chloromethylimidazoline | Phentolamine | chemicalbook.com |
Building Blocks for Dye and Pigment System Research
The aromatic and substituted nature of this compound makes it an interesting candidate for research into new dye and pigment systems. The presence of both electron-donating (hydroxyl and amino) and alkyl groups can influence the chromophoric properties of molecules derived from this scaffold. While specific research on this exact compound for dyes is not extensively documented in the provided results, the general principles of dye chemistry suggest its potential. The amino and hydroxyl groups can be diazotized and coupled with other aromatic systems to create azo dyes, or they can be incorporated into larger conjugated systems to tune the absorption and emission properties of the resulting molecules. The synthesis of a pyrazolone-based dye from a related pyrazolone (B3327878) derivative and p-toluidine (B81030) demonstrates the utility of the p-tolylamino moiety in forming colored compounds. nih.gov
Synthesis of Heterocyclic Systems (e.g., Benzoxazoles, Schiff Bases)
The reactivity of the aminophenol moiety in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems.
Benzoxazoles: Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities and applications in materials science. The synthesis of benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. organic-chemistry.org this compound, being a substituted o-aminophenol, can readily undergo such cyclization reactions to form novel benzoxazole (B165842) derivatives. The substituents on the benzoxazole ring can be further modified, offering a pathway to a diverse library of these heterocyclic compounds. organic-chemistry.org
Schiff Bases: The amino group of this compound can react with aldehydes or ketones to form Schiff bases (imines). researchgate.netnih.govresearchgate.net Schiff bases are known for their diverse biological activities, including antimicrobial and anticancer properties, and are also used as ligands in coordination chemistry. nih.govnih.govsci-hub.se The synthesis of Schiff bases from various aminophenols is a well-established methodology, and applying this to this compound would yield a new class of Schiff bases with potential for further functionalization and application. researchgate.netresearchgate.netnih.gov
Table 2: Synthesis of Heterocyclic Systems
| Heterocyclic System | General Precursors | Potential Application | Reference |
|---|---|---|---|
| Benzoxazoles | o-Aminophenol, Carboxylic Acid/Derivative | Biologically active compounds, Materials science | organic-chemistry.org |
Utilization in Materials Science Research
The functional groups present in this compound also make it a promising monomer and ligand in materials science research. The ability to form polymers and coordinate with metal centers opens up avenues for the development of new materials with tailored electronic and catalytic properties.
Development of Conductive Polymers from Aminophenol Monomers
Aminophenols are known precursors for the synthesis of conductive polymers. The polymerization can proceed through either the amino or the hydroxyl group, or both, leading to polymers with different structures and properties. The resulting polymers often possess interesting redox properties and can be used in applications such as sensors, electrochromic devices, and as antistatic coatings. While direct research on conductive polymers from this compound is not detailed in the provided search results, the general principle of using aminophenol monomers for this purpose is well-established. The methyl and p-tolyl substituents on the monomer unit would be expected to influence the solubility, processability, and electronic properties of the resulting polymer.
Ligands in Homogeneous and Heterogeneous Catalysis Research
The nitrogen and oxygen atoms in this compound can act as donor atoms to coordinate with metal ions, making it and its derivatives potential ligands for catalysis. The resulting metal complexes can be utilized in both homogeneous and heterogeneous catalysis. The design of the ligand is crucial for controlling the activity and selectivity of the catalyst. By modifying the substituents on the aromatic rings of this compound, the steric and electronic properties of the ligand can be fine-tuned to optimize its performance in various catalytic transformations. For instance, related Schiff base ligands derived from aminophenols have been shown to form metal complexes with catalytic activity. researchgate.netsci-hub.se
Components in Metal-Organic Frameworks and Related Coordination Assemblies
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netnih.gov The tunability of their structure, high porosity, and large surface area make them promising candidates for a wide range of applications, including gas storage, separation, and catalysis. nih.gov The properties of a MOF are largely determined by the choice of the metal center and the organic linker. nih.gov Organic ligands containing multiple coordination sites, such as carboxylates, pyridyls, and polyamines, are commonly used to build these extended networks. nih.gov
Amine-functionalized ligands are of particular interest in MOF synthesis due to the ability of the amino group to enhance properties like CO2 capture and to serve as a site for post-synthetic modification. rsc.orgresearchgate.net Compounds like this compound, which contain both a hydroxyl (-OH) group and a secondary amine (-NH-) group, possess the necessary functional groups to act as ligands in the formation of MOFs and other coordination assemblies. The phenol (B47542) and amine groups can coordinate with metal ions, bridging them to form one-, two-, or three-dimensional structures.
The synthesis of aminophenol-based MOFs has been reported. For instance, a novel two-dimensional copper p-aminophenol metal-organic framework (Cu(PAP)2) was synthesized through a reaction between p-aminophenol hydrochloride and copper chloride. mdpi.com Characterization of this material indicated that the copper atoms were coordinated with the p-aminophenol ligands to form a 2D staggered structure. mdpi.com This demonstrates the principle that aminophenol derivatives can serve as effective building blocks for MOFs. mdpi.com The synthesis of MOFs typically occurs in the liquid phase by mixing solutions of the metal salt and the organic ligand, often under solvothermal conditions, although electrochemical and microemulsion methods also exist. nih.gov The functional groups on the ligand, such as the methyl and tolyl groups in this compound, can influence the resulting framework's properties, including its thermal stability and pore environment. nih.gov
Bioconjugation and Protein Modification Research
Bioconjugation is the chemical strategy of covalently linking molecules, such as synthetic labels or therapeutic agents, to biomolecules like proteins or peptides. bionordika.fi These techniques are vital for developing targeted therapeutics, diagnostic agents, and tools for fundamental biological research. bionordika.finih.gov The success of a bioconjugation strategy often depends on its ability to target a specific site on the protein with high efficiency and under mild, aqueous conditions to preserve the protein's function. bionordika.firesearchgate.net
N-Terminal Functionalization Strategies for Peptides and Proteins
The N-terminus of a protein or peptide presents an attractive target for site-specific modification because, in most cases, there is only one α-amino group per polypeptide chain. nih.gov This uniqueness allows for the creation of homogeneous bioconjugates. nih.gov Several methods have been developed to selectively modify the N-terminal amine. A common strategy takes advantage of the lower pKa value of the N-terminal α-amine (around 8) compared to the ε-amine of lysine (B10760008) residues (around 10). nih.gov This difference in basicity allows for selective reactions at the N-terminus under controlled pH conditions. nih.gov
One prevalent method for N-terminal modification is reductive alkylation, where an aldehyde or ketone is reacted with the N-terminal amine to form a Schiff base, which is then reduced to a stable secondary amine. nih.govresearchgate.net This reaction can be performed with high selectivity for the N-terminus at a pH of approximately 6. nih.govresearchgate.net A wide variety of aldehydes can be used, allowing for the introduction of diverse functional groups. nih.gov For a molecule like this compound, derivatization to include an aldehyde group would enable its use in such N-terminal functionalization strategies.
Another approach involves the use of activated esters, such as tunable phenol esters, for selective N-terminal acylation. nih.gov By carefully designing the phenol ester, high conversion and selectivity for the N-terminal amine can be achieved for a wide range of peptides and proteins, including insulin (B600854) and human growth hormone. nih.gov
Oxidative Coupling Reactions in Biological Systems
Oxidative coupling reactions provide a powerful tool for bioconjugation, enabling rapid and chemoselective bond formation under biologically compatible conditions. acs.orgnih.gov A notable example is the oxidative coupling of anilines with aminophenols. acs.org This reaction is highly efficient for protein modification, proceeding quickly in aqueous buffers at mild pH (e.g., pH 6.5) with an oxidizing agent like sodium periodate (B1199274) (NaIO4). acs.orgnih.gov
This strategy has been successfully used to attach small molecules, peptides, and polymers to proteins. acs.orgnih.gov The reaction's utility has been demonstrated by modifying viral capsids that were genetically engineered to incorporate p-aminophenylalanine residues. acs.org The aniline (B41778) group on the modified protein reacts readily with an o-aminophenol-containing molecule. acs.org Conversely, the reaction can also be performed by coupling aniline-containing molecules to o-aminophenol groups that have been derived from tyrosine residues on a protein. acs.org
The mechanism involves the oxidation of the aminophenol, which then couples with the aniline. acs.org Interestingly, crystallographic analysis has revealed that an unexpected oxidative ring contraction can occur following the initial coupling step. acs.orgnih.gov This rapid and specific reaction chemistry, compatible with other modification techniques like thiol chemistry, makes it a valuable method for creating complex, multifunctional bioconjugates. nih.gov Phenols and their derivatives are fundamental building blocks for many complex molecules in biological systems, and chemists have developed numerous catalytic methods to mimic the selective coupling processes found in nature. nih.govnih.gov
Future Directions and Emerging Research Avenues
Development of Green and Sustainable Synthetic Methodologies
The chemical industry's increasing focus on pollution prevention and energy efficiency has catalyzed the development of green synthetic protocols. nih.govunicam.it Future research on 3-Methyl-4-(p-tolylamino)phenol will likely prioritize the development of environmentally benign and energy-efficient synthetic routes that align with the principles of green chemistry. nih.gov
Current synthetic methods can be resource-intensive, and the development of greener alternatives is a key objective. Promising areas of investigation include:
Biocatalysis : The use of enzymes or whole-cell systems to catalyze the synthesis of aminophenol derivatives is a rapidly growing field. mdpi.com For instance, horseradish peroxidase has been employed to catalyze the oxidation of o-aminophenols as a sustainable alternative to conventional stoichiometric oxidants. researchgate.net Similar biocatalytic approaches could be developed for the specific synthesis of this compound, offering high selectivity and the use of aqueous media. mdpi.com
Microwave-Assisted Synthesis : This technique is recognized as an energy-efficient method that can dramatically reduce reaction times from hours or days to mere minutes. nih.govmdpi.com Applying microwave irradiation to the synthesis of this compound could lead to higher yields, reduced byproduct formation, and minimized energy consumption. nih.gov
Solvent-Free or Benign Solvent Systems : Moving away from volatile organic compounds towards solvent-free reaction conditions or the use of green solvents is a cornerstone of sustainable chemistry. unicam.itmdpi.com Research into mechanochemical grinding procedures or reactions in water could significantly reduce the environmental impact of producing this compound. mdpi.com
Continuous Flow Chemistry : Integrating synthetic processes into continuous flow systems offers enhanced efficiency and safety. mdpi.com This approach, potentially combined with other green technologies like supported catalysts or photochemical activation, could enable the development of fully automated and more sustainable manufacturing processes for aminophenol derivatives. mdpi.com
Advanced Computational Modeling for Predictive Reactivity and Design
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the structural, electronic, and reactive properties of molecules, thereby guiding experimental work. imist.marjpn.org While specific DFT studies on this compound are not yet prevalent, research on related aminophenol isomers offers a clear roadmap for future computational investigations.
DFT methods can be used to calculate a variety of molecular descriptors that correlate with reactivity and stability. rjpn.orgresearchgate.net For example, the analysis of Frontier Molecular Orbitals (HOMO and LUMO) can elucidate the electron-donating and accepting capabilities of a molecule. rjpn.org The HOMO-LUMO energy gap is a critical indicator of kinetic stability and chemical reactivity. rjpn.org
Future computational work on this compound would likely involve:
Geometry Optimization : Calculating the most stable three-dimensional structure of the molecule.
Reactivity Descriptors : Determining global reactivity parameters to predict its behavior in chemical reactions.
Electrostatic Potential (ESP) Mapping : Identifying the electron-rich and electron-poor regions of the molecule to predict sites for electrophilic and nucleophilic attack. rjpn.org Studies on p-aminophenol have identified the oxygen and nitrogen atoms as likely sites for electrophilic attack. imist.ma
Simulating Reaction Mechanisms : Modeling potential synthetic pathways to optimize reaction conditions and predict potential byproducts.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) | Data Source |
| Phenol (B47542) | -6.323 | -0.320 | 6.003 | 3.001 | 1.838 | rjpn.org |
| 2-Aminophenol | -6.088 | -0.330 | 5.757 | 2.878 | 1.782 | rjpn.org |
| p-Aminophenol | - | - | 5.21 | - | - | imist.ma |
Table 1: Comparison of DFT-Calculated Reactivity Descriptors for Phenol and Aminophenol Derivatives. These values, obtained using the B3LYP/6311-G method, illustrate how substitutions on the phenol ring alter electronic properties and reactivity. Similar calculations for this compound would provide invaluable predictive insights.
Exploration of Novel Coordination Architectures and Catalytic Systems
Aminophenol-based ligands have a significant and growing impact on the field of catalysis. derpharmachemica.comresearchgate.net Their ability to form stable complexes with a variety of transition metals is crucial for developing effective catalysts. derpharmachemica.com The presence of both a hydroxyl and an amino group in this compound makes it a potentially valuable ligand for creating novel coordination complexes with unique catalytic activities. cymitquimica.com
Research has demonstrated that catalyst systems based on copper and palladium can achieve selective O- or N-arylation of unprotected aminophenols, a common transformation in pharmaceutical and materials synthesis. nih.govresearchgate.netmit.edu The choice of metal and ligand is critical in controlling the reaction's chemoselectivity. researchgate.net
Future research in this area should focus on:
Synthesis of Novel Complexes : Synthesizing and characterizing new transition metal complexes using this compound as a ligand.
Catalytic Activity Screening : Testing these new complexes in a range of important organic transformations, such as cross-coupling reactions, oxidation, and reduction processes.
Mechanistic Studies : Investigating the mechanisms of these catalytic reactions to understand how the electronic and steric properties of the this compound ligand influence catalytic performance.
| Metal | Ligand | Reagent | Reaction Type | Product Selectivity | Data Source |
| Copper (Cu) | Picolinic Acid | Aryl Halide | O-Arylation | Selective for 3-Aminophenol (B1664112) | nih.govresearchgate.net |
| Copper (Cu) | CyDMEDA | Aryl Halide | O-Arylation | Selective for 4-Aminophenol (B1666318) | nih.govresearchgate.net |
| Palladium (Pd) | BrettPhos | Aryl Halide | N-Arylation | Selective for 3- and 4-Aminophenols | nih.govresearchgate.net |
Table 2: Examples of Metal-Catalyzed Arylation of Aminophenols. This table highlights how different catalyst systems can selectively target either the oxygen or nitrogen atom of an aminophenol. Exploring this compound as a ligand in such systems could lead to new catalysts with enhanced or novel selectivity.
Interdisciplinary Research at the Interface of Organic Synthesis and Materials Science
The unique structure of this compound, which combines hydroxyl and secondary amine functionalities with multiple aromatic rings, makes it an interesting building block for advanced materials. cymitquimica.com Interdisciplinary research bridging organic synthesis and materials science is a key avenue for unlocking the potential applications of this compound.
Aminophenol derivatives are already being explored in materials science. For example, poly(o-aminophenol) has been synthesized via solid-state polymerization and fabricated into nanostructured semiconductor thin films. researchgate.net This suggests that polymers or oligomers derived from this compound could possess interesting electronic or optical properties.
Emerging research directions include:
Polymer Synthesis : Investigating the polymerization of this compound to create novel polymers. These materials could be evaluated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Development of Functional Dyes : The chromophoric structure of the molecule suggests its potential use as a scaffold for developing new dyes for applications in textiles, imaging, or as sensors.
Metal-Organic Frameworks (MOFs) : The ability of the molecule to act as a ligand opens up the possibility of incorporating it into MOFs. researchgate.net These crystalline materials have high surface areas and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended computational methods for optimizing the geometry of 3-Methyl-4-(p-tolylamino)phenol, and how do they compare in accuracy?
- Methodological Answer : Semi-empirical methods like PM6 (Parameterized Model 6) are suitable for initial geometry optimization due to their computational efficiency. For higher accuracy, hybrid density functional theory (DFT) methods such as B3LYP (Becke-3-Lee-Yang-Parr) should be employed. The B3LYP functional combines exact exchange and gradient corrections, reducing average deviations in thermochemical calculations (e.g., atomization energies within 2.4 kcal/mol) . Comparative studies on similar phenolic derivatives show that DFT outperforms Hartree-Fock approximations in predicting bond lengths and angles .
Q. How can crystallographic techniques validate the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure, leveraging direct methods for phase determination. For visualization, ORTEP-III with a graphical interface can generate thermal ellipsoid plots to assess atomic displacement parameters . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
Q. What experimental protocols are used to synthesize derivatives of this compound with enhanced bioactivity?
- Methodological Answer : Modify the phenolic hydroxyl or p-tolylamino group via nucleophilic substitution or coupling reactions. For example, introduce pyrazolo[3,4-d]pyrimidine moieties to enhance anti-inflammatory activity, as demonstrated in carrageenan-induced edema models. Monitor reaction progress using HPLC and confirm purity via melting point analysis (mp 77–82°C for related phenolic compounds) .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental electronic absorption spectra of this compound be resolved?
- Methodological Answer : Theoretical spectra calculated via time-dependent DFT (TD-DFT) often overestimate transition energies due to approximations in exchange-correlation functionals. To reconcile discrepancies:
- Include solvent effects using polarizable continuum models (PCM).
- Compare oscillator strengths (e.g., 0.4911 at 325.35 nm for similar compounds) with experimental UV-Vis data .
- Validate computational parameters (e.g., basis set size) against high-resolution spectral data.
Q. What strategies are effective for interpreting conflicting results in solvent extraction studies of phenolic derivatives?
- Methodological Answer : For liquid-liquid equilibrium (LLE) systems (e.g., methyl isobutyl ketone-water-phenol), use the NRTL (Non-Random Two-Liquid) model to correlate experimental data. Calculate binary interaction parameters and validate predictions against phase diagrams. Address inconsistencies by refining activity coefficients or incorporating ternary interaction terms .
Q. How can electrochemical sensors be designed for trace detection of this compound in environmental samples?
- Methodological Answer : Functionalize glassy carbon electrodes (GCE) with triazol derivatives (e.g., 3-Methyl-4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one) via phenol oxidation. Optimize detection limits (e.g., 2.0×10⁻¹⁰ M for Cd²⁺ analogs) by adjusting supporting electrolytes (0.1 M phosphate buffer) and scan rates. Validate sensitivity using differential pulse voltammetry (DPV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
